Benzofuran-6-amine;2,2,2-trifluoroacetic acid
Description
Benzofuran-6-amine;2,2,2-trifluoroacetic acid is a compound comprising a benzofuran scaffold substituted with an amine group at the 6-position, paired with trifluoroacetic acid (TFA). This combination likely forms a salt or co-crystal, where the basic amine is protonated by the strong acidic TFA (pKa ~0.23) .
Properties
Molecular Formula |
C10H8F3NO3 |
|---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
1-benzofuran-6-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H7NO.C2HF3O2/c9-7-2-1-6-3-4-10-8(6)5-7;3-2(4,5)1(6)7/h1-5H,9H2;(H,6,7) |
InChI Key |
NAHWDFDZHOZQNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Benzofuran-6-amine;2,2,2-trifluoroacetic acid typically involves two major stages:
Stage 1: Benzofuran Core Construction
Benzofuran derivatives are synthesized via intramolecular cyclization of appropriately substituted phenols or phenoxy derivatives with aldehydes or acyl chlorides, often catalyzed by transition metals such as palladium, nickel, or rhodium, or via Lewis acid catalysis.Stage 2: Amination and Salt Formation
Introduction of the amine group at the 6-position of the benzofuran ring is achieved either by direct amination of the benzofuran core or by functional group transformations of precursors bearing suitable leaving groups. The final compound is then converted into its trifluoroacetic acid salt by treatment with trifluoroacetic acid.
Detailed Synthetic Routes
Benzofuran Core Synthesis
Several catalytic methods have been developed for synthesizing benzofuran rings, which are applicable to the preparation of benzofuran-6-amine derivatives:
These methods provide a robust toolbox for constructing the benzofuran scaffold with substitution at the 6-position amenable to further functionalization.
Introduction of the Amine Group at the 6-Position
The 6-position amine can be introduced via nucleophilic aromatic substitution or by reduction of nitro precursors on the benzofuran ring.
Alternatively, amination can be achieved by converting halogenated benzofuran intermediates (e.g., 6-bromo or 6-chlorobenzofuran) to the amine via palladium-catalyzed amination reactions or by using amination reagents such as ammonia or amine equivalents under appropriate conditions.
Protection/deprotection strategies may be employed to ensure selectivity and yield.
Formation of the Trifluoroacetic Acid Salt
The free amine benzofuran derivative is treated with trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane, ether) to form the stable trifluoroacetic acid salt.
This step enhances the compound's solubility and stability for further applications.
Representative Synthesis Example (Based on Patent and Literature Data)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-(2-Formyl-4-substituted phenoxy)hexanoic acid + Oxalyl chloride or Thionyl chloride, CH₂Cl₂ or toluene, RT, 4–8 h | Conversion to acyl chloride intermediate | >90 | Excess reagent removed under vacuum |
| 2 | Acyl chloride + Triethylamine, reflux in toluene, 3–5 h | Intramolecular cyclization to benzofuran core | 75–85 | CO₂ evolution observed; mixture cooled and filtered |
| 3 | Halogenated benzofuran intermediate + Ammonia or amine source, Pd catalyst, base, solvent, reflux | Amination at 6-position | 60–80 | Pd-catalyzed amination or nucleophilic substitution |
| 4 | Benzofuran-6-amine + Trifluoroacetic acid, solvent, RT | Formation of trifluoroacetic acid salt | Quantitative | Salt isolated by crystallization or precipitation |
Summary Table of Key Preparation Parameters
| Parameter | Typical Options/Values | Impact on Synthesis |
|---|---|---|
| Starting materials | Phenol derivatives, halogenated phenols | Determines substitution pattern and reactivity |
| Catalysts | Pd(OAc)₂, PdCl₂(PPh₃), Ni salts, Rh complexes | Influences reaction rate, selectivity, yield |
| Bases | Triethylamine, inorganic bases, organolithium | Neutralizes acids, facilitates coupling |
| Solvents | Toluene, dichloromethane, acetonitrile, DMF | Solubility, reaction kinetics, selectivity |
| Temperature | RT to reflux (50–120 °C) | Reaction rate and side reactions |
| Amination reagents | Ammonia, amines, amine equivalents | Source of amine group |
| Salt formation agent | Trifluoroacetic acid | Stability and solubility enhancement |
| Purification methods | Crystallization, column chromatography, distillation | Purity and polymorphic form control |
Chemical Reactions Analysis
Types of Reactions
Benzofuran-6-amine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted benzofurans, quinone derivatives, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure of benzofuran-6-amine can lead to variations in biological activity against different cancer cell lines. The compound has been evaluated for its effectiveness as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression. Specific derivatives have shown potent activity against various cancer cell lines, including MDA-MB-231 and A549 cells .
Inhibition of KAT6A
Benzofuran-6-amine; 2,2,2-trifluoroacetic acid has been identified as a selective inhibitor of KAT6A, a histone acetyltransferase involved in gene regulation and associated with several cancers. The compound demonstrated an IC50 value of 670 nM in cellular assays, indicating its potential as a therapeutic agent in oncology .
Mechanistic Insights
The biological activities of benzofuran derivatives are often linked to their interaction with specific biological targets. For example, studies have focused on the interactions between benzofuran derivatives and proteins involved in cellular signaling pathways. The presence of the trifluoroacetic acid moiety may influence these interactions by stabilizing certain conformations or enhancing solubility.
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzofuran derivatives has been extensively studied to optimize their biological efficacy. Variations in substitution patterns on the benzofuran ring can lead to significant changes in activity levels against various biological targets. For example, certain substitutions at positions 4 and 6 on the benzofuran ring have been shown to enhance or diminish activity against KAT6A .
Synthetic Routes
Several synthetic methods have been developed for the preparation of benzofuran-6-amine; 2,2,2-trifluoroacetic acid. These include reactions that utilize various coupling agents and bases to facilitate the formation of the desired compound from simpler precursors . The versatility in synthetic routes allows for modifications that can further enhance biological activity.
Comparative Analysis with Related Compounds
| Compound Name | Unique Features |
|---|---|
| Benzofuran | Basic structure without additional functional groups |
| 1-Benzofuran-6-carboxylic acid | Contains a carboxylic acid group enhancing acidity |
| 6-Amino-benzofuran | Similar amine functionality but lacks trifluoroacetyl group |
| Benzothiophene | Contains sulfur, providing different electronic properties |
| Benzofuranyl derivatives | Various substitutions lead to diverse biological activities |
The unique combination of an amine group and trifluoroacetic acid moiety in benzofuran-6-amine; 2,2,2-trifluoroacetic acid enhances its reactivity and potential therapeutic efficacy compared to its analogs.
Case Study: Anticancer Properties
In a study investigating the anticancer properties of benzofuran derivatives, several compounds were synthesized and tested against breast cancer cell lines. The results indicated that certain modifications significantly improved potency compared to unmodified benzofuran structures. For instance, compounds with specific substitutions at positions 4 and 6 showed enhanced inhibition of cell proliferation and induced apoptosis in treated cells .
Case Study: KAT6A Inhibition
Another case study focused on the inhibition of KAT6A by benzofuran derivatives revealed that structural modifications could lead to improved selectivity and potency against this target protein. The study highlighted how small changes in the chemical structure could drastically alter biological outcomes, emphasizing the importance of SAR studies in drug development .
Mechanism of Action
The mechanism of action of benzofuran-6-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as carbonic anhydrase and tyrosinase, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Benzofuran-6-amine;TFA : Combines a benzofuran core (aromatic oxygen heterocycle) with an amine group at position 6 and TFA as a counterion. The TFA enhances solubility in polar solvents .
- 2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-6-amine (CAS 114851-31-9) : Features a dihydrobenzofuran ring with four fluorine atoms and an amine at position 4. Unlike the target compound, it lacks TFA but has fluorinated substituents influencing lipophilicity and electronic properties .
- (R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine (CAS 1272732-77-0) : Contains a dihydrobenzofuran scaffold with a trifluoromethyl group and a chiral amine. The trifluoromethyl group increases metabolic stability compared to the TFA salt .
- N-Benzylacridin-9-amine;TFA (CAS 920746-89-0) : A larger acridine derivative with a benzylamine group and TFA counterion. The extended aromatic system contrasts with the simpler benzofuran core in the target compound .
Physical and Chemical Properties
*Calculated as the sum of benzofuran-6-amine (C8H7NO, 133.15) and TFA (C2HF3O2, 114.02).
Key Differentiators and Challenges
- Stability vs. Reactivity : TFA salts may hydrolyze under basic conditions, limiting their use in alkaline environments. Fluorinated derivatives (e.g., CAS 1272732-77-0) offer greater hydrolytic stability .
- Synthetic Complexity : Acridine-TFA hybrids (CAS 920746-89-0) require multi-step synthesis, whereas benzofuran-6-amine;TFA is simpler to prepare .
- Toxicity Concerns : TFA is corrosive and environmentally persistent, necessitating careful handling .
Biological Activity
Benzofuran-6-amine; 2,2,2-trifluoroacetic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Structural Overview
Benzofuran-6-amine features a benzofuran core with an amine group at the 6-position and a trifluoroacetic acid moiety. The benzofuran structure consists of a fused benzene and furan ring, which contributes to its unique chemical properties. The trifluoroacetic acid enhances the compound's reactivity and influences its biological interactions.
Biological Activities
Research indicates that benzofuran derivatives exhibit a diverse range of biological activities including:
- Antitumor Activity : Several studies have highlighted the antitumor potential of benzofuran derivatives against various cancer cell lines. For instance, compounds derived from benzofuran have shown efficacy against breast cancer and other malignancies .
- Antibacterial Properties : Benzofuran derivatives have demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. Specific derivatives have been effective against strains such as M. tuberculosis .
- Anti-inflammatory Effects : Some studies suggest that benzofuran compounds can modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis Methods
The synthesis of benzofuran-6-amine; 2,2,2-trifluoroacetic acid can be achieved through various chemical routes. Key methods include:
- C-H Functionalization : Recent advancements in C-H functionalization techniques allow for the selective modification of the benzofuran scaffold, enhancing its biological activity .
- Molecular Hybridization : This approach involves combining different pharmacophores to create novel compounds with improved efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzofuran derivatives:
- A study by Yempala et al. synthesized a series of benzofuran derivatives and screened them for antimycobacterial activity against M. tuberculosis H37Rv. One compound exhibited an MIC of 3.12 μg/mL with low cytotoxicity towards mammalian cells .
- Another investigation revealed that modifications at the C-6 position significantly influence antibacterial activity. Compounds lacking a hydroxyl group at this position showed no antibacterial effects .
Comparative Analysis
The following table summarizes the biological activities of selected benzofuran derivatives compared to benzofuran-6-amine; 2,2,2-trifluoroacetic acid:
| Compound Name | Antitumor Activity | Antibacterial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Benzofuran-6-amine; TFA | High | Moderate | Moderate |
| 6-Benzofurylpurine | High | High | Low |
| 1-Benzofuran-6-carboxylic acid | Moderate | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
